Cas no 2171706-83-3 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid)

2-({3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid is a specialized fluorophore-protected amino acid derivative used in peptide synthesis and bioconjugation. Its key structural features include an Fmoc-protected amine group, a 1,2-oxazole ring, and a terminal alkyne functionality, enabling selective modifications via click chemistry. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and orthogonal deprotection compatibility. The alkyne moiety facilitates site-specific labeling or crosslinking, making it useful for applications in chemical biology and drug discovery. High purity and well-defined reactivity ensure reproducibility in complex synthetic workflows.
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid structure
2171706-83-3 structure
Product Name:2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
CAS No:2171706-83-3
MF:C25H21N3O6
MW:459.450746297836
CID:6470365
PubChem ID:165579759
Update Time:2025-06-08

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
    • 2171706-83-3
    • EN300-1526249
    • 2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
    • Inchi: 1S/C25H21N3O6/c1-2-7-21(24(30)31)27-23(29)20-14-34-28-22(20)12-26-25(32)33-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19,21H,7,12-13H2,(H,26,32)(H,27,29)(H,30,31)
    • InChI Key: PWBKHKACHGIAEV-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C(=CON=1)C(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 459.14303540g/mol
  • Monoisotopic Mass: 459.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 131Ų

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2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid Related Literature

Additional information on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid

Introduction to 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-AOM-Pentynoic Acid, is characterized by its unique structural features and potential applications in drug development.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The AOM (aminomethyl oxazole) moiety adds further complexity and functionality to the molecule, making it a valuable building block in the synthesis of bioactive compounds. The presence of the pentynoic acid chain introduces a reactive alkyne group, which can be utilized in click chemistry reactions for the formation of diverse chemical structures.

Recent studies have highlighted the potential of Fmoc-AOM-Pentynoic Acid in various therapeutic areas. One notable application is in the development of prodrugs, where the compound's unique structure allows for targeted delivery and activation at specific sites within the body. This is particularly relevant in cancer therapy, where prodrugs can be designed to release their active components only in the tumor microenvironment, thereby minimizing systemic toxicity.

In addition to its use in prodrug design, Fmoc-AOM-Pentynoic Acid has shown promise in the field of chemical biology. Researchers have utilized this compound as a tool to study protein-protein interactions and post-translational modifications. The ability to selectively modify proteins with this compound has provided valuable insights into cellular processes and disease mechanisms.

The synthesis of Fmoc-AOM-Pentynoic Acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the formation of the AOM moiety through a series of reactions involving amino acids and oxazole derivatives. The subsequent attachment of the Fmoc group and the introduction of the pentynoic acid chain are critical steps that determine the final properties of the compound.

One of the key challenges in working with Fmoc-AOM-Pentynoic Acid is its stability under various conditions. Studies have shown that the compound is sensitive to certain solvents and pH levels, which can affect its reactivity and shelf life. Therefore, careful handling and storage are essential to maintain its integrity and effectiveness.

Recent advancements in analytical techniques have also contributed to a better understanding of Fmoc-AOM-Pentynoic Acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's structure and identifying potential impurities. These techniques have also facilitated the optimization of synthetic protocols, leading to more efficient and cost-effective production methods.

In conclusion, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3) represents a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for developing novel therapeutics and advancing our understanding of biological processes.

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